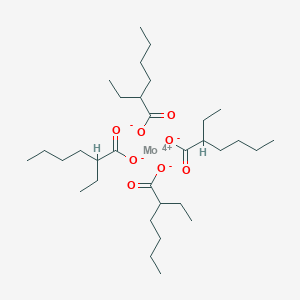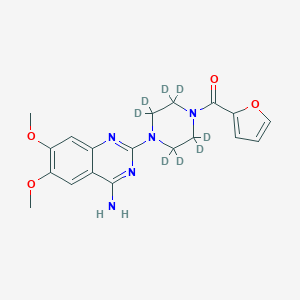
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-, also known as F13714, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- acts as a selective agonist for the dopamine receptor D3. It binds to the receptor and activates it, leading to downstream signaling events that regulate various physiological processes. The exact mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is not fully understood, but it is believed to involve the modulation of dopamine release and the regulation of dopamine receptor signaling.
Effets Biochimiques Et Physiologiques
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to have various biochemical and physiological effects, particularly on the dopamine system. It has been found to increase dopamine release in the prefrontal cortex and striatum, areas of the brain that are involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has also been shown to increase the activity of the D3 receptor, leading to downstream signaling events that regulate various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the D3 receptor, which allows for the selective study of the role of this receptor in various physiological and pathological conditions. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- also has a high affinity for the D3 receptor, making it a valuable tool for the study of the dopamine system.
One of the limitations of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is its complex synthesis process, which requires expertise in organic chemistry. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is also a relatively new compound, and its long-term effects and potential side effects are not fully understood.
Orientations Futures
There are several future directions for the study of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. One area of future research is the development of drugs based on 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- for the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Another area of future research is the study of the long-term effects and potential side effects of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-.
Conclusion:
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It acts as a selective agonist for the dopamine receptor D3 and has been shown to have various biochemical and physiological effects on the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 4-fluorophenylpiperazine, which is then reacted with 3-bromopropyl ethyl ketone to form 5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one. This compound is then further reacted with phenylmagnesium bromide to form the final product, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential applications in various scientific research fields, including neuroscience and pharmacology. In neuroscience, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to interact with the dopamine receptor D3, which is involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been found to have a high affinity for the D3 receptor, making it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
In pharmacology, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential use as a tool compound for the study of the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to selectively activate the D3 receptor without affecting other dopamine receptors, making it a valuable tool for the study of the role of the D3 receptor in various physiological and pathological conditions.
Propriétés
Numéro CAS |
104416-62-8 |
|---|---|
Nom du produit |
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- |
Formule moléculaire |
C24H29FN4O |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H29FN4O/c1-2-21-19-24(30)28(29(21)23-7-4-3-5-8-23)14-6-13-26-15-17-27(18-16-26)22-11-9-20(25)10-12-22/h3-5,7-12,19H,2,6,13-18H2,1H3 |
Clé InChI |
MRKKMZWXWHQYKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F |
SMILES canonique |
CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F |
Autres numéros CAS |
104416-62-8 |
Synonymes |
5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenyl-pyrazo l-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)












